molecular formula C11H7ClN2O3 B2386305 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 339030-73-8

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2386305
CAS No.: 339030-73-8
M. Wt: 250.64
InChI Key: YTIMCBIDXRPLPA-UHFFFAOYSA-N
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Description

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science

Preparation Methods

The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its antimicrobial and anticancer properties. Research indicates that it may serve as an effective agent against various pathogens and cancer cell lines.

  • Antimicrobial Activity: In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: A study evaluated the anticancer activity of synthesized derivatives, revealing that certain compounds displayed significant cytotoxic effects against multiple cancer cell lines .
CompoundCell LineIC50 (µM)
4-Chloro-6-oxo derivativeSNB-1920.12 ± 6.20
4-Chloro-6-oxo derivativeNCI-H46010.84 ± 4.20
Doxorubicin (control)Various0.92 ± 0.10

Agriculture

In agricultural applications, the compound is being investigated for its effectiveness as an agrochemical .

  • Weed Control: Field trials have demonstrated that the compound can significantly reduce weed populations while enhancing crop yields, indicating its potential utility in sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound revealed their potential as new antimicrobial agents. The derivatives were tested against resistant bacterial strains, showing promising results comparable to existing antibiotics .

Case Study 2: Anticancer Activity

Research involving the synthesis of new analogs based on this compound highlighted its anticancer properties. The study involved screening against a panel of cancer cell lines, demonstrating significant activity in inhibiting cell growth .

Case Study 3: Agricultural Impact

Field trials assessing the application of the compound in crop protection showed a marked decrease in weed populations alongside increased crop yield, supporting its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid include other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₇ClN₂O₃
  • Molecular Weight : 250.64 g/mol
  • CAS Number : 339030-73-8

The structure of the compound features a dihydropyridazine core, which is known for its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted its potential as an antitumor agent. The compound has shown effectiveness against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.
  • Antiviral Activity : Some derivatives of dihydropyridazine compounds have been reported to possess antiviral properties, particularly against HIV and other viral pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Multicomponent Reactions (MCRs) : These reactions allow for the efficient formation of complex molecules from multiple reactants in a single step, reducing the need for purification and isolation of intermediates.
  • Green Chemistry Approaches : Recent advances emphasize environmentally friendly methods that minimize waste and energy consumption during the synthesis process.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor effects of this compound involved testing against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Case Study 2: Antibacterial Activity Assessment

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential as a lead compound for developing new antibacterial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

4-chloro-6-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-6-9(15)14(13-10(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMCBIDXRPLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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